ジフェニルアミノオキシホスホネート

説明

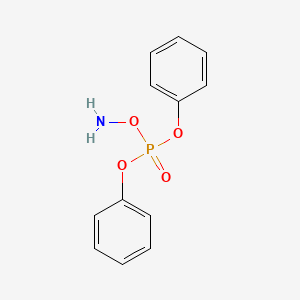

Diphenyl aminooxyphosphonate is a useful research compound. Its molecular formula is C12H12NO4P and its molecular weight is 265.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Diphenyl aminooxyphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyl aminooxyphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

α-アミノホスホネートの合成

ジフェニルアミノオキシホスホネートは、α-アミノホスホネートおよび関連誘導体の合成に使用されます . このプロセスには、アミン、オキソ化合物、およびP試薬の縮合であるカバチュニク-フィールズ反応が含まれます . 得られたα-アミノホスホン酸誘導体は、潜在的な生物学的活性を持っています .

多成分反応の触媒

ジフェニルアミノオキシホスホネートは、多成分カバチュニク-フィールズ反応によるα-アミノホスホネートの合成のための効率的で単純な触媒として機能することができます . この反応には、芳香族アルデヒド、アニリン、およびジエチルホスファイトが含まれます .

薬理学的用途

ジフェニルアミノオキシホスホネートを使用して合成されたα-アミノホスホネートは、幅広い薬理学的および生理学的有効性を示しています . それらは、アンジオテンシン変換酵素の阻害剤として使用されています 、抗ウイルス剤 、抗生物質 、抗菌剤 、および抗腫瘍剤 .

抗HIV用途

ジフェニルアミノオキシホスホネートを使用して合成されたα-アミノホスホネートは、抗HIV剤として使用されています . それらは、HIVウイルスの撲滅に潜在的な可能性を示しています .

降圧剤用途

ジフェニルアミノオキシホスホネートを使用して合成されたα-アミノホスホネートは、降圧剤として使用されています . それらは、高血圧の管理に潜在的な可能性を示しています .

抗結核用途

ジフェニルアミノオキシホスホネートを使用して合成されたα-アミノホスホネートは、抗結核剤として使用されています . それらは、結核の撲滅に潜在的な可能性を示しています .

抗酸化用途

ジフェニルアミノオキシホスホネートを使用して合成されたα-アミノホスホネートは、抗酸化剤として使用されています . それらは、酸化ストレスの撲滅に潜在的な可能性を示しています .

農業用途

ジフェニルアミノオキシホスホネートを使用して合成されたα-アミノホスホネートは、除草剤、殺菌剤、および殺虫剤として使用されています . それらは、農業における害虫や病気の管理に潜在的な可能性を示しています .

作用機序

Target of Action

Diphenyl aminooxyphosphonate is a type of α-aminophosphonate . The primary targets of this compound are viruses, specifically the papaya ringspot virus . This virus is a destructive pathogen affecting papaya cultivation worldwide .

Mode of Action

Diphenyl aminooxyphosphonate interacts with its targets by inhibiting their activity . It has been found to exhibit good bioactivity against the papaya ringspot virus . The compound’s interaction with the virus results in a protective effect, reducing the virus’s ability to cause damage .

Biochemical Pathways

It is known that α-aminophosphonates, the class of compounds to which diphenyl aminooxyphosphonate belongs, exhibit broad bioactivities, including antiviral and enzyme inhibition activity . These compounds are interesting as both pharmaceuticals and agrochemicals .

Pharmacokinetics

The compound’s bioactivity suggests that it is likely absorbed and distributed in the organism to exert its antiviral effects

Result of Action

The primary result of diphenyl aminooxyphosphonate’s action is its protective effect against the papaya ringspot virus . Seventeen α-aminophosphonates compounds containing 3,5-diphenyl-2-isoxazoline showed good bioactivity (protection effect > 50%) in vivo against the virus . Two of them exhibited excellent antiviral activity (both 77.8%), close to that of antiphytovirucides ningnanmycin and dufulin (both 83.3%) at 500 mg/L .

Action Environment

The action of diphenyl aminooxyphosphonate can be influenced by various environmental factors. For instance, the compound’s bioactivity was found to be strongly influenced by the substituents . .

生物活性

Overview

Diphenyl aminooxyphosphonate (CAS No. 88088-31-7) is a significant compound within the class of α-aminophosphonates, which are known for their diverse biological activities, including antiviral and enzyme inhibition capabilities. This article delves into the biological activity of diphenyl aminooxyphosphonate, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₁₂H₁₂NO₄P

- Molecular Weight : 265.2 g/mol

- Purity : Typically 95%

Diphenyl aminooxyphosphonate functions primarily by inhibiting specific enzymes and viral activities. Its mechanism involves:

- Target Interaction : It interacts with enzymes by inhibiting their activity, which is crucial for various biochemical pathways.

- Biochemical Pathways : The compound has demonstrated broad bioactivities, particularly in antiviral applications and enzyme inhibition.

Antiviral Activity

One of the notable effects of diphenyl aminooxyphosphonate is its protective effect against the papaya ringspot virus. This suggests potential applications in agricultural biotechnology for controlling viral infections in crops.

Enzyme Inhibition

Research indicates that diphenyl aminooxyphosphonate can inhibit alanine aminopeptidases (APNs), which are pivotal in various physiological processes. The inhibition constants for related compounds have been reported in the submicromolar range, indicating a strong inhibitory potential .

Pharmacokinetics

The pharmacokinetic profile of diphenyl aminooxyphosphonate suggests that it is likely absorbed and distributed throughout the organism, allowing it to exert its biological effects effectively. Factors such as substituent groups on the phenyl rings can influence its bioactivity and absorption rates.

Study on Enzyme Inhibition

A study evaluated a series of phosphonic acid analogues related to diphenyl aminooxyphosphonate and found that these compounds exhibited significant inhibitory effects on human (hAPN) and porcine (pAPN) aminopeptidases. The study highlighted that certain analogues showed enhanced potency due to structural modifications like fluorination or bromination .

| Compound | Inhibition Constant (hAPN) | Inhibition Constant (pAPN) |

|---|---|---|

| Diphenyl aminooxyphosphonate | Sub-micromolar | Micromolar |

| 1-amino-3-(3-fluorophenyl) propylphosphonic acid | Notable inhibitor | Effective against both |

Phytotoxicity Studies

Research has also assessed the phytotoxic effects of aminophosphonates, including diphenyl aminooxyphosphonate, on various plant species. These studies are essential for understanding potential agricultural applications and environmental impacts .

特性

IUPAC Name |

amino diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NO4P/c13-17-18(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINZSQJVKLWNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660908 | |

| Record name | amino diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88088-31-7 | |

| Record name | amino diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。